molecular formula C28H19N3OS B383351 5-(benzhydrylsulfanyl)-8H-phthalazino[1,2-b]quinazolin-8-one CAS No. 379243-73-9

5-(benzhydrylsulfanyl)-8H-phthalazino[1,2-b]quinazolin-8-one

Cat. No.: B383351
CAS No.: 379243-73-9
M. Wt: 445.5g/mol
InChI Key: ZZTOBBADBQKWKU-UHFFFAOYSA-N
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Description

5-(benzhydrylsulfanyl)-8H-phthalazino[1,2-b]quinazolin-8-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of quinazolino[2,3-a]phthalazin-8-ones, which are characterized by their fused ring systems incorporating quinazoline and phthalazine moieties. The presence of a benzhydrylsulfanyl group further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzhydrylsulfanyl)-8H-phthalazino[1,2-b]quinazolin-8-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Quinazoline Intermediate: The initial step involves the synthesis of a quinazoline derivative through the cyclization of appropriate starting materials, such as anthranilic acid and orthoesters, under acidic conditions.

    Introduction of Phthalazine Moiety: The quinazoline intermediate is then reacted with phthalic anhydride or its derivatives to form the quinazolino[2,3-a]phthalazine core structure.

    Attachment of Benzhydrylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(benzhydrylsulfanyl)-8H-phthalazino[1,2-b]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzhydrylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the quinazoline or phthalazine rings, often using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzhydryl chloride, thiol reagents, various electrophiles and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-(benzhydrylsulfanyl)-8H-phthalazino[1,2-b]quinazolin-8-one has several

Properties

CAS No.

379243-73-9

Molecular Formula

C28H19N3OS

Molecular Weight

445.5g/mol

IUPAC Name

5-benzhydrylsulfanylquinazolino[2,3-a]phthalazin-8-one

InChI

InChI=1S/C28H19N3OS/c32-28-23-17-9-10-18-24(23)29-26-21-15-7-8-16-22(21)27(30-31(26)28)33-25(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18,25H

InChI Key

ZZTOBBADBQKWKU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NN4C(=NC5=CC=CC=C5C4=O)C6=CC=CC=C63

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NN4C(=NC5=CC=CC=C5C4=O)C6=CC=CC=C63

Origin of Product

United States

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